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Introduction
Nikkomycins are a family of peptidyl nucleoside antibiotics produced by actinomycete bacteria,

most notably Streptomyces ansochromogenes and Streptomyces tendae. These compounds

are potent, competitive inhibitors of chitin synthase, an essential enzyme for the biosynthesis of

the fungal cell wall. This unique mode of action, targeting a pathway absent in mammals,

makes nikkomycins, particularly Nikkomycin Z and by extension Nikkomycin J, promising

candidates for antifungal drug development. This technical guide provides a comprehensive

overview of the Nikkomycin J biosynthetic pathway, the organization and function of its

genetic cluster, quantitative data on its production, and detailed experimental protocols relevant

to its study and manipulation.

Nikkomycin J Biosynthetic Pathway and Genetic
Cluster
The biosynthesis of Nikkomycin J is a complex process orchestrated by a dedicated gene

cluster, designated as the san cluster in Streptomyces ansochromogenes. This cluster spans

approximately 35 kb and contains 22 open reading frames (ORFs), from sanG to sanX.[1] The

biosynthesis can be conceptually divided into three main stages: the formation of the peptidyl

moiety, hydroxypyridyl-homothreonine (HPHT); the synthesis of the nucleoside core, consisting
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of 5-aminohexuronic acid and a nucleobase; and the final condensation of these two

precursors.

Biosynthesis of the Hydroxypyridyl-homothreonine
(HPHT) Moiety
The HPHT moiety is a non-proteinogenic amino acid that forms the peptidyl part of

Nikkomycin J. Its biosynthesis begins with the primary metabolite L-lysine.

Step 1: Conversion of L-lysine to Picolinate. The initial step is the conversion of L-lysine to

Δ¹-piperideine-2-carboxylate (P2C), a reaction catalyzed by an aminotransferase.

Subsequently, the enzyme NikD, a flavin adenine dinucleotide (FAD)-dependent oxidase,

catalyzes the four-electron oxidation of P2C to form picolinate.[2][3]

Step 2: Formation of HPHT. The subsequent steps to convert picolinate to the final HPHT

structure are not fully elucidated but are believed to involve a series of enzymatic

modifications, including hydroxylation and the addition of a four-carbon unit derived from the

Krebs cycle. The gene sanV has been shown to be involved in the biosynthesis of the

peptidyl moiety, as its disruption leads to the accumulation of novel nikkomycin analogs,

suggesting its role in the later stages of HPHT formation.[4]

Biosynthesis of the Nucleoside Moiety
The nucleoside core of Nikkomycin J consists of a 5-aminohexuronic acid sugar attached to a

nucleobase. For Nikkomycin Z, this base is uracil, while for Nikkomycin X, it is the imidazolone

ring.

Step 1: Formation of the Nucleoside Precursor. The biosynthesis of the nucleoside moiety

starts from Uridine monophosphate (UMP).[5] A series of enzymes encoded by the san

cluster, including sanO, sanQ, sanR, and sanX, are involved in the formation of the

nucleoside core. Gene disruption studies have shown that sanO and sanQ are essential for

the biosynthesis of the imidazolone base of Nikkomycin X but not for the uracil base of

Nikkomycin Z.

Step 2: Biosynthesis of 5-aminohexuronic acid. The detailed enzymatic pathway for the

synthesis of 5-aminohexuronic acid is not fully characterized. However, it is proposed to
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proceed through a pathway involving cryptic phosphorylation, similar to the biosynthesis of

polyoxins. This suggests that a phosphorylated intermediate is formed and subsequently

modified through a series of enzymatic reactions, including oxidation, amination, and

epimerization, before being dephosphorylated in the final stages.

Final Assembly
The final step in Nikkomycin J biosynthesis is the condensation of the HPHT peptidyl moiety

and the 5-aminohexuronic acid nucleoside moiety. This reaction is likely catalyzed by a non-

ribosomal peptide synthetase (NRPS)-like enzyme encoded within the san cluster, which would

activate the carboxyl group of HPHT and facilitate the formation of a peptide bond with the

amino group of the 5-aminohexuronic acid.

Nikkomycin J Genetic (san) Cluster
The san gene cluster from S. ansochromogenes is organized into transcriptional units that are

co-regulated to ensure the coordinated expression of the biosynthetic enzymes. The functions

of some of the key genes that have been experimentally characterized are summarized below.
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Gene Proposed Function Reference(s)

sanG

Pathway-specific regulatory

gene, influences nikkomycin

biosynthesis and colony

development.

sanO

Involved in the biosynthesis of

the imidazolone nucleoside

moiety of Nikkomycin X.

sanP

Homologue of nikP2 from S.

tendae, vital for the

biosynthesis of the

imidazolone ring of Nikkomycin

X.

sanQ

Encodes a cytochrome P450

hydroxylase, essential for the

biosynthesis of Nikkomycin X.

sanR
Involved in the biosynthesis of

the nucleoside core.

sanV
Involved in the biosynthesis of

the peptidyl moiety (HPHT).

sanX
Involved in the biosynthesis of

the nucleoside core.

nikD

FAD-dependent oxidase that

converts Δ¹-piperideine-2-

carboxylate (P2C) to picolinate

in HPHT biosynthesis.

Quantitative Data
The production of nikkomycins is influenced by fermentation conditions and genetic

modifications. The following tables summarize key quantitative data from various studies.
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Table 1: Nikkomycin Production Yields in Streptomyces
ansochromogenes

Strain/Conditio
n

Nikkomycin X
(mg/L)

Nikkomycin Z
(mg/L)

Total
Nikkomycins
(mg/L)

Reference(s)

Wild-type S.

ansochromogene

s 7100

220 120 340

S.

ansochromogene

s with an extra

copy of the

nikkomycin gene

cluster

880 210 1090

sanP disruption

mutant

(sanPDM)

0 300 300

sanPDM with

uracil feeding (2

g/L)

0 800 800

S.

ansochromogene

s TH322 (parent

strain)

195 375 570

S.

ansochromogene

s TH322 with

uracil feeding (2

g/L)

96 630 726

Table 2: Pharmacokinetic Parameters of Nikkomycin Z in
Healthy Subjects (Single Oral Doses)
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Dose (mg)
Cmax
(µg/mL)

Tmax (h)
AUC (0-∞)
(µg·h/mL)

t1/2 (h)
Reference(s
)

250 2.81 ± 0.630 2.7 ± 0.52 15.2 2.1 - 2.5

500 - - - 2.1 - 2.5

750 - - - 2.1 - 2.5

1000 - - - 2.1 - 2.5

1500 - - - 2.1 - 2.5

2000 - - - 2.1 - 2.5

Experimental Protocols
Gene Disruption in Streptomyces ansochromogenes
using PCR-Targeting
This protocol describes a general workflow for creating a gene knockout mutant in

Streptomyces using a PCR-based approach.

Materials:

Streptomyces ansochromogenes strain

Cosmid library of S. ansochromogenes

E. coli BW25113/pIJ790 (for Red/ET recombination)

E. coli ET12567/pUZ8002 (for conjugation)

Appropriate antibiotics (e.g., kanamycin, apramycin)

Plasmids for disruption cassette (e.g., containing an antibiotic resistance gene flanked by

FRT sites)

PCR reagents
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Enzymes for DNA manipulation (restriction enzymes, ligase)

Media for Streptomyces and E. coli growth and conjugation (e.g., MS agar, LB agar)

Procedure:

Design and PCR amplify the disruption cassette: Design primers with 5' extensions

homologous to the regions flanking the target gene and 3' ends that amplify an antibiotic

resistance cassette.

Red/ET Recombination: Transform the amplified disruption cassette into E. coli

BW25113/pIJ790 containing the cosmid with the target gene. Induce the Red recombinase

to facilitate homologous recombination, replacing the target gene with the disruption

cassette.

Transfer to Conjugation Host: Isolate the recombinant cosmid and transform it into the non-

methylating E. coli strain ET12567/pUZ8002.

Intergeneric Conjugation: Conjugate the E. coli donor strain with S. ansochromogenes on a

suitable medium (e.g., MS agar).

Selection of Exconjugants: Overlay the conjugation plate with antibiotics to select for

Streptomyces exconjugants that have integrated the recombinant cosmid.

Screen for Double Crossover Mutants: Screen the exconjugants for the desired double

crossover event (loss of the vector backbone) by replica plating to identify colonies that are

resistant to the disruption cassette antibiotic but sensitive to the cosmid vector antibiotic.

Confirmation of Gene Disruption: Confirm the gene disruption by PCR analysis and Southern

blotting of genomic DNA from the putative mutants.

HPLC Analysis of Nikkomycins
This protocol outlines a method for the separation and quantification of nikkomycins from

fermentation broths.

Materials:
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HPLC system with a UV detector

C18 reverse-phase column (e.g., Zorbax SB-C18, 5 µm, 4.6 x 250 mm)

Mobile Phase A: 5 mM ammonium acetate

Mobile Phase B: Methanol

Nikkomycin standards (X and Z)

Syringe filters (0.22 µm)

Procedure:

Sample Preparation: Centrifuge the fermentation broth to remove mycelia. Filter the

supernatant through a 0.22 µm syringe filter.

Chromatographic Conditions:

Column: C18 reverse-phase column

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might

be a linear gradient of 0-20% B over 15 minutes.

Flow Rate: 0.5 mL/min

Column Temperature: 25°C

Detection: UV at 254 nm

Injection Volume: 20 µL

Quantification: Create a standard curve using known concentrations of Nikkomycin X and Z

standards. Quantify the nikkomycins in the samples by comparing their peak areas to the

standard curve.

Visualizations
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Caption: Proposed biosynthetic pathway of Nikkomycin J.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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